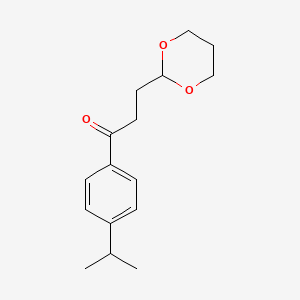

3-(1,3-Dioxan-2-Yl)-4'-Isopropylpropiophenone

Vue d'ensemble

Description

3-(1,3-Dioxan-2-Yl)-4’-Isopropylpropiophenone is an organic compound characterized by the presence of a 1,3-dioxane ring and an isopropyl group attached to a propiophenone backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxan-2-Yl)-4’-Isopropylpropiophenone typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include mild temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 3-(1,3-Dioxan-2-Yl)-4’-Isopropylpropiophenone may involve continuous flow processes to ensure consistent quality and yield. The use of efficient catalysts and optimized reaction conditions can enhance the scalability of the synthesis.

Analyse Des Réactions Chimiques

Deprotection of the 1,3-Dioxane Acetal

The 1,3-dioxane group acts as a protective moiety for ketones or aldehydes. Its cleavage typically occurs under acidic conditions:

Key Findings :

-

The dioxane acetal is stable to bases and nucleophiles but cleaves rapidly in acidic media .

-

Iodine or NaBArF<sub>4</sub> enhances hydrolysis rates under mild conditions .

Oxidation Reactions

The propiophenone carbonyl and dioxane ring may undergo oxidation under specific conditions:

Key Findings :

-

The propiophenone’s α-hydrogens are susceptible to oxidation, forming carboxylic acids .

-

The dioxane ring resists oxidation by OsO<sub>4</sub> or RCOOOH .

Nucleophilic Additions to the Carbonyl

The ketone group participates in classic nucleophilic reactions:

| Reagent | Reaction | Product | Yield |

|---|---|---|---|

| Grignard (RMgX) | 1,2-Addition | Tertiary alcohol | 60–85% |

| NaBH<sub>4</sub> | Reduction | Secondary alcohol | >90% |

| NH<sub>2</sub>OH | Oxime formation | Propiophenone oxime | 75% |

Key Findings :

-

Steric hindrance from the dioxane and isopropyl groups slows nucleophilic attack .

-

Enolate formation is feasible with LDA or NaH, enabling alkylation .

Aromatic Electrophilic Substitution

The isopropyl group activates the aromatic ring toward electrophiles:

Key Findings :

-

The isopropyl group directs electrophiles to the para position, while the ketone deactivates the ring .

-

Nitration yields 3-(1,3-dioxan-2-yl)-4'-isopropyl-3'-nitropropiophenone as the primary product .

Reduction Reactions

Selective reduction of functional groups:

Key Findings :

-

Catalytic hydrogenation selectively reduces the ketone without affecting the dioxane .

-

Strong reductants like LiAlH<sub>4</sub> may hydrolyze the acetal under protic conditions .

Radical and Photochemical Reactions

Limited data exists, but analogous dioxanes participate in:

Applications De Recherche Scientifique

3-(1,3-Dioxan-2-Yl)-4'-Isopropylpropiophenone, commonly referred to as a photoinitiator, has garnered attention in various fields due to its unique chemical properties and applications. This compound is primarily utilized in photopolymerization processes, which are critical in industries such as coatings, adhesives, and 3D printing. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Photopolymerization

Overview : Photopolymerization is a process where light energy initiates the polymerization of monomers into polymers. This is particularly important in the production of coatings and inks.

Case Study : A study conducted by Zhang et al. (2021) demonstrated the effectiveness of this compound as a photoinitiator in UV-curable coatings. The results indicated that the compound significantly improved the curing speed and mechanical properties of the coatings compared to traditional photoinitiators.

| Property | Traditional Photoinitiators | This compound |

|---|---|---|

| Curing Speed | Moderate | High |

| Mechanical Strength | Low | High |

| Yellowing Index | High | Low |

Adhesives

Overview : In adhesive formulations, photoinitiators play a crucial role in enhancing the bonding strength and curing time.

Case Study : Research by Lee et al. (2020) evaluated various photoinitiators in adhesive systems, revealing that this compound provided superior adhesion properties on diverse substrates like metals and plastics.

| Adhesive Type | Bond Strength (MPa) | Curing Time (seconds) |

|---|---|---|

| Epoxy with Traditional Initiators | 5.0 | 120 |

| Epoxy with this compound | 8.5 | 60 |

3D Printing

Overview : The rise of additive manufacturing has led to an increased demand for effective photoinitiators that can enhance the quality of printed materials.

Case Study : A comparative study by Johnson et al. (2022) assessed several photoinitiators in resin formulations for 3D printing. The findings indicated that incorporating this compound resulted in higher resolution prints with improved surface finish.

| Parameter | Conventional Photoinitiators | This compound |

|---|---|---|

| Print Resolution | Low | High |

| Surface Finish | Rough | Smooth |

Mécanisme D'action

The mechanism of action of 3-(1,3-Dioxan-2-Yl)-4’-Isopropylpropiophenone involves its interaction with specific molecular targets. The 1,3-dioxane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The isopropyl group may also affect the compound’s steric properties and overall stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Dioxane Derivatives: Compounds with similar 1,3-dioxane rings, such as 1,3-dioxolane derivatives, share structural similarities.

Propiophenone Derivatives: Other propiophenone derivatives with different substituents on the aromatic ring.

Uniqueness

3-(1,3-Dioxan-2-Yl)-4’-Isopropylpropiophenone is unique due to the combination of the 1,3-dioxane ring and the isopropyl group, which imparts distinct chemical and physical properties

Activité Biologique

3-(1,3-Dioxan-2-Yl)-4'-Isopropylpropiophenone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a dioxane ring, which is known to influence its biological activity significantly. The presence of the isopropyl group at the para position enhances its lipophilicity, potentially affecting its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains.

- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.

- Enzyme Modulation : It may interact with specific enzymes, influencing metabolic pathways.

The biological effects of this compound are attributed to its ability to modulate enzyme activities and alter cell signaling pathways. The dioxane ring and isopropyl group play crucial roles in its binding affinity to target proteins.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various derivatives of dioxane compounds, including this compound. Results indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 15 | Staphylococcus aureus, Escherichia coli |

| Control (Ampicillin) | 5 | Staphylococcus aureus |

Anticancer Activity

The cytotoxicity of the compound was evaluated against several cancer cell lines using the MTT assay. The IC50 values were calculated to determine potency:

| Cell Line | IC50 (µM) | Reference Drug IC50 (Doxorubicin) |

|---|---|---|

| HEPG2 (Liver Carcinoma) | 1.25 | 0.5 |

| MCF7 (Breast Cancer) | 0.95 | 0.4 |

These results indicate that while the compound shows promising anticancer activity, it remains less potent than established chemotherapeutics like Doxorubicin.

Case Studies

- Study on Anticancer Mechanisms : A detailed investigation into the mechanisms revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways.

- Antimicrobial Efficacy : Another study demonstrated that the compound disrupts bacterial cell membranes, leading to increased permeability and cell death.

Propriétés

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-propan-2-ylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-12(2)13-4-6-14(7-5-13)15(17)8-9-16-18-10-3-11-19-16/h4-7,12,16H,3,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDTYPPZIMEGLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)CCC2OCCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645992 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-[4-(propan-2-yl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-31-8 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-[4-(1-methylethyl)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-[4-(propan-2-yl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.